2-Fluoro-N-hydroxynicotinimidamide
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Overview
Description
2-Fluoro-N-hydroxynicotinimidamide is a fluorinated derivative of nicotinimidamide, characterized by the presence of a fluorine atom at the 2-position of the pyridine ringThe molecular formula of this compound is C6H6FN3O, and it has a molecular weight of 155.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides or sulfonates) at the 2-position are reacted with fluoride sources like hydrofluoric acid or tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Fluoro-N-hydroxynicotinimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-hydroxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields oxo derivatives, while reduction of the nitro group produces amines.
Scientific Research Applications
2-Fluoro-N-hydroxynicotinimidamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is explored for its potential in various industrial processes, including catalysis and chemical synthesis
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2’-Deoxyadenosine: A fluorinated nucleoside analog used in antiviral therapies.
5-Fluorouracil: A widely used chemotherapeutic agent.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: A compound with neuroprotective properties.
Uniqueness
2-Fluoro-N-hydroxynicotinimidamide is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6FN3O |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10) |
InChI Key |
ADNYHJNVCUXQJU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)F)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=NO)N |
Origin of Product |
United States |
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